molecular formula C13H17IN2O3 B14856729 Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate

Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate

Cat. No.: B14856729
M. Wt: 376.19 g/mol
InChI Key: OHNZADZZMQJDAQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an acetyl group, and an iodopyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The iodopyridinyl moiety can interact with enzymes or receptors, leading to changes in their activity. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodopyridinyl moiety, which imparts distinct reactivity and potential biological activities compared to its halogen-substituted analogs.

Properties

Molecular Formula

C13H17IN2O3

Molecular Weight

376.19 g/mol

IUPAC Name

tert-butyl N-[(2-acetyl-6-iodopyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H17IN2O3/c1-8(17)10-5-9(6-11(14)16-10)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

OHNZADZZMQJDAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)I

Origin of Product

United States

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